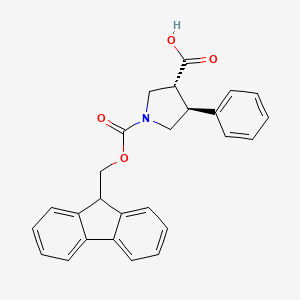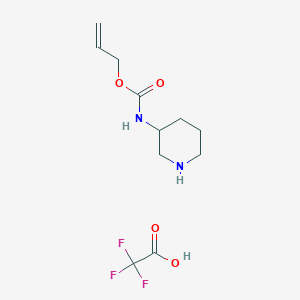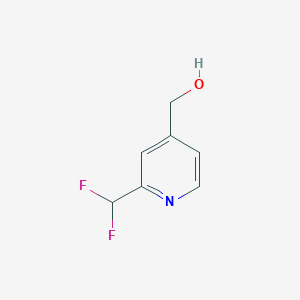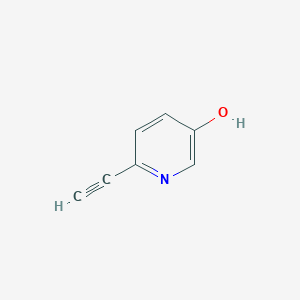![molecular formula C10H16N4O2 B1404728 1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine CAS No. 1339047-06-1](/img/structure/B1404728.png)
1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine
Vue d'ensemble
Description
“1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine” is a chemical compound with the CAS Number: 1339047-06-1 . It has a molecular weight of 224.26 . The compound is solid in physical form .
Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 224.26 . The InChI code for this compound is1S/C10H16N4O2/c1-13(2)6-5-12-8-3-4-10(14(15)16)9(11)7-8/h3-4,7,12H,5-6,11H2,1-2H3 .
Applications De Recherche Scientifique
Drug and Gene Delivery Systems
The compound’s structure allows it to be used in the development of nanocarriers for drug and gene delivery. These nanocarriers can be loaded with anticancer drugs and nucleic acids, which have different physico-chemical properties, making them suitable for targeted cancer therapy .
Amphiphilic Block Copolymer Micelles
It serves as a building block for amphiphilic block copolymer micelles . These micelles can be co-loaded with therapeutic agents like quercetin and DNA for simultaneous delivery, which is expected to improve the efficacy of cancer treatments .
Controlled Pesticide Release
This compound is instrumental in creating pH and temperature dual-responsive microcapsules for pesticides. These microcapsules can control the release of pesticides like pyraclostrobin, improving their stability and reducing their toxicity to non-target organisms .
Polymerization Initiator
The compound has been identified as a potential initiator for the free radical polymerization of acrylates. This application is particularly useful in the field of polymer chemistry , where controlled polymerization processes are crucial .
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant activity against various cancer cell lines. This makes it a valuable agent for the development of new anticancer drugs .
Photostability Enhancement
The compound’s derivatives can be used to enhance the photostability of certain pesticides, which is an important factor in increasing the shelf life and effectiveness of these agricultural chemicals .
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H302, H312, H332 . These indicate hazards upon ingestion, skin contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Pharmacokinetics
The compound exhibits first-order kinetics, with a clearance of 1.00±0.36 l h−1 kg−1, a volume of distribution of the central compartment of 0.72±0.55 l/kg, an initial half-life of 0.28±0.19 h, and a terminal half-life of 2.04±0.94 h . It binds strongly to α1-acid glycoprotein, which affects its bioavailability .
Result of Action
The compound’s action results in DNA breakage and inhibition of DNA relaxation, leading to cytotoxicity . It also demonstrates a biphasic response with self-inhibition of cytotoxicity at intermediate drug concentrations .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as light. For instance, it has been used as a photoinitiator under various LEDs . The compound’s action can also be influenced by the presence of various additives .
Propriétés
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-13(2)6-5-12-8-3-4-10(14(15)16)9(11)7-8/h3-4,7,12H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOIUGPRZXRGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=CC(=C(C=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B1404651.png)
![Methyl 2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate](/img/structure/B1404652.png)
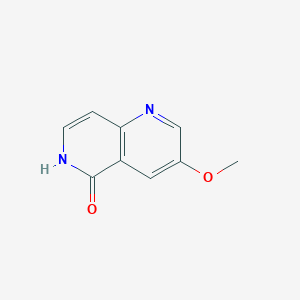

![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)

